molecular formula C24H30FN3O6 B2948957 Methyl 5-amino-4-{bis[(tert-butoxy)carbonyl]amino}-3-fluoro-2-(phenylamino)benzoate CAS No. 1797731-73-7

Methyl 5-amino-4-{bis[(tert-butoxy)carbonyl]amino}-3-fluoro-2-(phenylamino)benzoate

Cat. No.: B2948957
CAS No.: 1797731-73-7
M. Wt: 475.517
InChI Key: WRLMPYUDYDNBBN-UHFFFAOYSA-N
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Description

“Methyl 5-amino-4-{bis[(tert-butoxy)carbonyl]amino}-3-fluoro-2-(phenylamino)benzoate” is a complex organic compound. It contains a methyl ester group, an amino group, a fluoro group, a phenylamino group, and two tert-butoxycarbonyl (BOC) groups .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the introduction of the BOC protecting groups. The BOC group is a common protecting group used in organic synthesis, particularly for amines . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The BOC groups would add significant steric bulk to the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the BOC groups. These groups can be removed under acidic conditions, such as with trifluoroacetic acid in dichloromethane, or with HCl in methanol .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the BOC groups would likely make the compound quite bulky and may influence its solubility in various solvents .

Mechanism of Action

Properties

IUPAC Name

methyl 5-amino-2-anilino-4-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30FN3O6/c1-23(2,3)33-21(30)28(22(31)34-24(4,5)6)19-16(26)13-15(20(29)32-7)18(17(19)25)27-14-11-9-8-10-12-14/h8-13,27H,26H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRLMPYUDYDNBBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1=C(C=C(C(=C1F)NC2=CC=CC=C2)C(=O)OC)N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30FN3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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